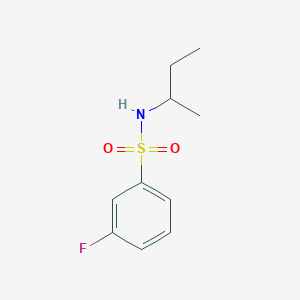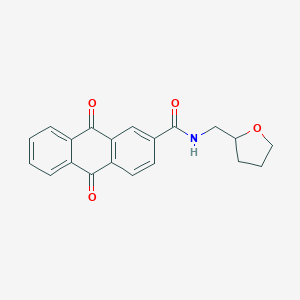
N-(sec-butyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-fluorobenzenesulfonamide, commonly known as F1394, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This sulfonamide derivative is widely used as a reagent in organic synthesis, and its ability to inhibit certain enzymes has made it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of F1394 involves the inhibition of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. The inhibition of this enzyme leads to a decrease in bicarbonate production, which can affect various physiological processes.
Biochemical and Physiological Effects:
F1394 has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer properties by inhibiting the growth of cancer cells, inducing apoptosis, and reducing angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using F1394 in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for the research and development of F1394. One potential direction is the development of F1394-based drugs for the treatment of glaucoma, epilepsy, and cancer. Another potential direction is the investigation of F1394 as a tool for studying the role of carbonic anhydrase in physiological processes. Additionally, the synthesis of novel F1394 derivatives with improved properties and bioactivity is an area of interest for future research.
Synthesemethoden
The synthesis of F1394 involves the reaction of 3-fluorobenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 72-74°C.
Wissenschaftliche Forschungsanwendungen
F1394 has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes such as carbonic anhydrase, which is involved in various physiological processes such as pH regulation, ion transport, and fluid secretion. This inhibition can lead to potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
Produktname |
N-(sec-butyl)-3-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C10H14FNO2S |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-butan-2-yl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChI-Schlüssel |
MPUGHUQPPKUEFJ-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)


![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)